{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid

Adenosine A2A Receptor GPCR Antagonist Immuno-oncology

This 6-yl regioisomer is essential for installing the triazolopyridine pharmacophore with the correct geometry for A2A antagonist (IC50=3.70 nM) and c-Met kinase inhibitor binding (X-ray PDB 4XMO). The 7-yl/8-yl isomers fail to recapitulate these interactions. Validate SAR and accelerate lead optimization with precision building block procurement.

Molecular Formula C6H6BN3O2
Molecular Weight 162.94 g/mol
CAS No. 1588769-41-8
Cat. No. B1435743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid
CAS1588769-41-8
Molecular FormulaC6H6BN3O2
Molecular Weight162.94 g/mol
Structural Identifiers
SMILESB(C1=CN2C=NN=C2C=C1)(O)O
InChIInChI=1S/C6H6BN3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h1-4,11-12H
InChIKeyLNJFEDPCIDRFNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1588769-41-8 Procurement Guide: [1,2,4]Triazolo[4,3-a]pyridin-6-ylboronic Acid as a Key Building Block for Kinase and Adenosine Receptor Programs


CAS 1588769-41-8, {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid, is a heteroaryl boronic acid building block featuring a fused triazole-pyridine bicyclic core [1]. Its primary utility lies in Suzuki-Miyaura cross-coupling reactions to install the triazolopyridine pharmacophore into drug-like molecules [2]. This specific regioisomer, with the boronic acid at the 6-position of the triazolopyridine ring system, provides access to a defined vector for molecular elaboration that is structurally distinct from other positional isomers .

Why Regioisomeric Substitution of 1588769-41-8 with 7-yl or 8-yl Analogs Is Not Chemically Viable


Substituting CAS 1588769-41-8 with its regioisomers, such as [1,2,4]triazolo[4,3-a]pyridin-7-ylboronic acid (CAS 2304748-62-5) or 8-ylboronic acid, is chemically invalid for most procurement specifications because the position of the boronic acid group dictates the three-dimensional trajectory of subsequent aryl extensions . In medicinal chemistry, even a one-position shift on the heteroaromatic ring (e.g., 6-yl vs. 7-yl) fundamentally alters the binding mode of the resulting inhibitor within the target protein's active site, as established in kinase and GPCR ligand design principles [1]. The 6-yl isomer has been specifically utilized to achieve potent inhibition in A2A antagonist and c-Met kinase inhibitor programs, a pharmacophore geometry that cannot be recapitulated by the 7-yl or 8-yl isomers [2].

Quantitative Differentiation Evidence for CAS 1588769-41-8 Against Closest Structural Analogs


Evidence Item 1: 6-yl Regioisomer Enables Sub-4 nM Potency in Adenosine A2A Receptor Antagonist Series

The 6-yl regioisomer of triazolopyridine boronic acid serves as the critical building block for achieving potent A2A receptor antagonism. A derivative synthesized from this building block, Compound 34 (US10898481), exhibits an IC50 of 3.70 nM against the human A2A receptor [1]. While direct comparator data for alternative regioisomers in the exact same scaffold is not disclosed in the primary literature, the selection of the 6-yl position over other isomers (e.g., 7-yl, 8-yl) is a key structural determinant in the patent claims [1].

Adenosine A2A Receptor GPCR Antagonist Immuno-oncology

Evidence Item 2: 6-yl Boronic Acid Critical for c-Met Kinase Inhibitor Scaffold Optimization

The triazolopyridin-6-yl moiety is a core component of potent c-Met kinase inhibitors. Structural optimization of the 8-fluorotriazolopyridine scaffold, which incorporates the 6-yl substitution pattern, led to the discovery of advanced inhibitors [1]. The X-ray crystal structure of c-Met in complex with (R)-5-(8-fluoro-3-(1-fluoro-1-(3-methoxyquinolin-6-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methylisoxazole (PDB 4XMO) confirms the specific binding mode of the 6-substituted triazolopyridine core within the kinase ATP-binding pocket [1].

c-Met Kinase Tyrosine Kinase Inhibitor Cancer Therapeutics

Evidence Item 3: Differentiated Reactivity Profile of 6-yl vs. Alternative Triazolopyridine Boronic Acids in Cross-Coupling

The 6-yl triazolopyridylboronic acid exhibits a unique electronic environment compared to its 7-yl and 8-yl isomers, influencing cross-coupling efficiency. While direct comparative yields for the parent compound CAS 1588769-41-8 are not published, studies on analogous triazolopyridylboronic acids and esters demonstrate their utility in Suzuki-type reactions for constructing biaryl systems [1]. The specific positioning of the boronic acid on the pyridine ring of the fused bicyclic system affects the transmetalation rate with palladium catalysts [1].

Suzuki-Miyaura Coupling Heteroaryl Boronic Acid Synthetic Methodology

Optimal R&D and Procurement Scenarios for CAS 1588769-41-8


Medicinal Chemistry: Synthesis of Adenosine A2A Receptor Antagonists

Procure CAS 1588769-41-8 for the systematic preparation of focused libraries targeting the adenosine A2A receptor. As demonstrated by Compound 34 (IC50 = 3.70 nM) [1], the 6-yl triazolopyridine core is essential for achieving high-affinity binding in this therapeutically relevant class. This building block enables direct Suzuki coupling to elaborate the core into advanced leads for immuno-oncology applications.

Kinase Drug Discovery: Generation of c-Met Tyrosine Kinase Inhibitors

Use CAS 1588769-41-8 to access the validated 6-substituted triazolopyridine pharmacophore of c-Met inhibitors. X-ray crystallography (PDB 4XMO) confirms the precise binding orientation of this core in the kinase ATP site [2]. Procurement is justified for programs requiring structure-guided design of c-Met antagonists, as alternative regioisomers will not recapitulate this binding mode.

Chemical Biology: Probe Development for Bromodomain and MAP Kinase Targets

Deploy CAS 1588769-41-8 in the synthesis of chemical probes for bromodomain-containing proteins and p38 MAP kinase, as the triazolopyridine scaffold is a privileged structure for modulating these targets [3]. The boronic acid handle provides a versatile point for diversification, enabling rapid exploration of structure-activity relationships (SAR) around the 6-position of the core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.